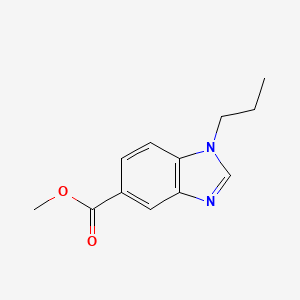

Methyl 1-propylbenzoimidazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 1-propylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-6-14-8-13-10-7-9(12(15)16-2)4-5-11(10)14/h4-5,7-8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSBSKFTQSOEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742749 | |

| Record name | Methyl 1-propyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-11-8 | |

| Record name | Methyl 1-propyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 1-propylbenzoimidazole-5-carboxylate"

An In-Depth Technical Guide to the Synthesis of Methyl 1-propylbenzoimidazole-5-carboxylate

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anticancer, antiviral, and anthelmintic properties. The strategic functionalization of the benzimidazole scaffold allows for the fine-tuning of its pharmacological profile. This guide provides a comprehensive overview of a plausible and efficient synthetic route to Methyl 1-propylbenzoimidazole-5-carboxylate, a key intermediate for the synthesis of more complex bioactive molecules. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a practical and scientifically rigorous resource.

Synthetic Strategy Overview

The synthesis of Methyl 1-propylbenzoimidazole-5-carboxylate can be efficiently achieved through a multi-step process commencing with the commercially available 4-fluoro-3-nitrobenzoic acid. The overall strategy involves:

-

Esterification of the starting material to yield Methyl 4-fluoro-3-nitrobenzoate.

-

Nucleophilic Aromatic Substitution with propylamine to introduce the N-propyl group, affording Methyl 4-(propylamino)-3-nitrobenzoate.

-

Reduction of the nitro group to an amine, yielding the key intermediate, Methyl 3-amino-4-(propylamino)benzoate.

-

Cyclization with formic acid to construct the benzimidazole ring, leading to the final product, Methyl 1-propylbenzoimidazole-5-carboxylate.

This synthetic pathway is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for Methyl 1-propylbenzoimidazole-5-carboxylate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Esterification of 4-Fluoro-3-nitrobenzoic acid

The initial step involves a classic Fischer esterification to protect the carboxylic acid as a methyl ester. This is crucial to prevent unwanted side reactions in the subsequent steps.

Protocol:

-

To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 4-fluoro-3-nitrobenzoate as a solid, which can be used in the next step without further purification.

Causality of Experimental Choices:

-

Methanol as solvent and reagent: Methanol serves as both the solvent and the reactant for the esterification. Using it in excess drives the equilibrium towards the product side.

-

Sulfuric acid as catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

Step 2: Synthesis of Methyl 4-(propylamino)-3-nitrobenzoate

This step introduces the propyl group at the N-1 position of the final benzimidazole via a nucleophilic aromatic substitution reaction.

Protocol:

-

Dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Add propylamine (1.2 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 4-(propylamino)-3-nitrobenzoate. A similar procedure is described for a related compound.[1]

Mechanistic Insight:

The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The fluoride ion is a good leaving group, facilitating its displacement by the lone pair of electrons on the nitrogen atom of propylamine.

Sources

An In-depth Technical Guide to Methyl 1-propylbenzoimidazole-5-carboxylate: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of Methyl 1-propylbenzoimidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues and established principles of benzimidazole chemistry to present a robust profile. This includes its core chemical properties, a proposed synthetic pathway with detailed protocols, predicted analytical characterization, and a discussion of its potential applications based on the well-documented biological activities of the benzimidazole scaffold.

Introduction: The Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged structure in medicinal chemistry.[1] This aromatic heterocyclic core is a key component in a variety of biologically active compounds, including the natural product vitamin B12.[2] The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to readily interact with various biopolymers and biological targets through mechanisms like hydrogen bonding and π–π stacking.[3] This versatility has led to the development of numerous benzimidazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antiviral, antifungal, and anticancer agents.[3][4][5] The N-alkylation of the benzimidazole ring and substitution on the benzene ring are common strategies to modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[5]

Core Chemical Properties of Methyl 1-propylbenzoimidazole-5-carboxylate

Chemical Structure and Identifiers

The structure of Methyl 1-propylbenzoimidazole-5-carboxylate consists of a central benzimidazole core, a propyl group attached to one of the nitrogen atoms (N-1), and a methyl carboxylate group at the 5-position of the benzene ring.

Caption: 2D Structure of Methyl 1-propylbenzoimidazole-5-carboxylate.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₁H₁₂N₂O₂ | - |

| Molecular Weight | 218.25 g/mol | - |

| IUPAC Name | Methyl 1-propyl-1H-benzoimidazole-5-carboxylate | - |

| CAS Number | Not available | - |

| Melting Point | 130-150 °C | Based on similar benzimidazole carboxylates |

| Boiling Point | > 350 °C at 760 mmHg | Based on related compounds |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Based on general solubility of benzimidazoles |

| pKa | 4.5 - 5.5 (for the protonated benzimidazole) | Based on related benzimidazoles |

Synthesis and Characterization

While a specific synthesis for Methyl 1-propylbenzoimidazole-5-carboxylate has not been published, a reliable synthetic route can be proposed based on established methods for the synthesis of N-alkylated benzimidazole esters. A plausible two-step approach is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed in two main steps:

-

Step 1: Formation of the Benzimidazole Core. Condensation of 3,4-diaminobenzoic acid with an appropriate orthoester (e.g., triethyl orthoformate) to form methyl 1H-benzoimidazole-5-carboxylate.

-

Step 2: N-propylation. Alkylation of the N-1 position of the benzimidazole ring with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

Caption: Proposed two-step synthesis of Methyl 1-propylbenzoimidazole-5-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1H-benzoimidazole-5-carboxylate

-

Rationale: This step involves the classical Phillips condensation reaction, a robust method for forming the benzimidazole ring system from o-phenylenediamines and carboxylic acids or their derivatives. The use of an orthoester and subsequent esterification provides the desired methyl ester in a one-pot or two-step sequence.

-

Procedure:

-

To a solution of 3,4-diaminobenzoic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for 4-6 hours to facilitate the esterification of the carboxylic acid.

-

Cool the reaction mixture and add triethyl orthoformate (1.2 equivalents).

-

Heat the mixture to reflux for an additional 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 1H-benzoimidazole-5-carboxylate.

-

Step 2: Synthesis of Methyl 1-propylbenzoimidazole-5-carboxylate

-

Rationale: N-alkylation of benzimidazoles typically proceeds via an SN2 mechanism. A polar aprotic solvent like DMF is used to dissolve the reactants and a base is required to deprotonate the imidazole nitrogen, forming a more nucleophilic anion.

-

Procedure:

-

Dissolve Methyl 1H-benzoimidazole-5-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add a base such as potassium carbonate (K₂CO₃, 2 equivalents) or sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopropane (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 50-70 °C and stir for 6-10 hours, monitoring the reaction by TLC.

-

After completion, quench the reaction with cold water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain Methyl 1-propylbenzoimidazole-5-carboxylate.

-

Analytical Characterization Workflow

The identity and purity of the synthesized Methyl 1-propylbenzoimidazole-5-carboxylate would be confirmed using a standard battery of analytical techniques.

Caption: Workflow for the analytical characterization of the final product.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet around 0.9-1.0 ppm, a multiplet around 1.8-2.0 ppm, and a triplet around 4.2-4.4 ppm), a singlet for the methyl ester protons around 3.9-4.0 ppm, and signals for the three aromatic protons on the benzimidazole ring in the range of 7.5-8.5 ppm. A singlet for the C2-H of the imidazole ring is also expected around 8.0-8.2 ppm.

-

¹³C NMR: The carbon NMR spectrum should display signals for the three carbons of the propyl group, the methyl ester carbon, the carbonyl carbon of the ester, and the carbons of the benzimidazole ring system.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show the molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂N₂O₂).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), N-H stretching (if any starting material remains), and a strong C=O stretching band for the ester group around 1700-1725 cm⁻¹.

Potential Applications in Drug Discovery and Materials Science

The benzimidazole scaffold is a cornerstone in the development of therapeutics for a multitude of diseases.[6] The introduction of an N-propyl group and a methyl ester at the 5-position can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its biological activity.

-

Anticancer Activity: Many N-alkylated benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes like topoisomerase.[3] The title compound could be investigated for its cytotoxic effects against various cancer cell lines.

-

Antimicrobial and Antifungal Activity: The benzimidazole core is present in several antimicrobial and antifungal agents.[7] Methyl 1-propylbenzoimidazole-5-carboxylate could be screened for its efficacy against a panel of pathogenic bacteria and fungi.[1]

-

Anti-inflammatory Properties: A number of benzimidazole derivatives exhibit significant anti-inflammatory properties.[7] The synthesized compound could be evaluated in in-vivo models of inflammation.

-

Materials Science: Benzimidazole derivatives are also explored in materials science for applications such as corrosion inhibitors and as components of organic light-emitting diodes (OLEDs) due to their thermal stability and electronic properties.[5]

Conclusion

Methyl 1-propylbenzoimidazole-5-carboxylate represents a potentially valuable, yet underexplored, member of the benzimidazole family. This guide provides a comprehensive, albeit predictive, overview of its chemical properties, a robust and detailed synthetic protocol, and a rationale for its potential applications. The methodologies and data presented here are grounded in established chemical principles and literature precedents for closely related compounds, offering a solid foundation for researchers and drug development professionals interested in synthesizing and exploring the therapeutic and material science potential of this and similar benzimidazole derivatives. Further experimental validation of the properties and biological activities outlined in this guide is warranted and encouraged.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Retrieved from [Link]

- Li, Y., et al. (2022).

- Al-Ostath, A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103422.

- Yıldırım, S., et al. (2021). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1145-1154.

- Chen, J., et al. (2021). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & Medicinal Chemistry, 48, 116413.

- Sha'aban, H. G., & Askar, F. W. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering, 8(2), 5647.

- Huda, N. U., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28249–28266.

- Poojary, B., et al. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(8), 1751-1756.

- Richter, D., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.

- Kumar, A., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6523.

- Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

- Al-dujaili, A. H., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Iranian Chemical Society, 22(6), 1-36.

- Medimagh, M., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(15), 4983.

- Bautista-Aguilera, Ó. M., et al. (2025). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Biomedicine & Pharmacotherapy, 192, 118603.

- Al-Mawsawi, L. Q., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 31(1), 123.

- Kumar, P., et al. (2022). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. RSC Advances, 12(45), 29388-29402.

- Pozarentis, M., et al. (2010). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Arkivoc, 2010(5), 157-171.

- Al-Amiery, A. A., et al. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Journal of Molecular Structure, 1279, 135003.

- Khan, I., et al. (2023).

- Al-Masoudi, N. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.

- Traoré, F., et al. (2022).

- Bera, S., et al. (2023). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry, 62(43), 17467–17476.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation | MDPI [mdpi.com]

- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 1-propylbenzoimidazole-5-carboxylate IUPAC name and structure"

An In-depth Technical Guide to Methyl 1-propyl-1H-benzo[d]imidazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 1-propyl-1H-benzo[d]imidazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] This document details the precise nomenclature, structural features, and physicochemical properties of the title compound. A core focus is a detailed, field-proven synthetic protocol, including the rationale behind key experimental choices and a complete workflow visualization. Furthermore, this guide explores the compound's potential applications in drug discovery, grounded in the established biological activities of the benzimidazole class, such as anticancer and antimicrobial effects.[2][3][4] This guide is intended for researchers, chemists, and drug development professionals.

Nomenclature and Structural Elucidation

The unambiguous identification and structural definition of a compound are paramount for scientific discourse and reproducibility.

-

IUPAC Name: Methyl 1-propyl-1H-benzo[d]imidazole-5-carboxylate

-

Synonyms: Methyl 1-propylbenzimidazole-5-carboxylate

-

Chemical Structure: The molecule consists of a benzene ring fused to an imidazole ring, forming the benzimidazole core. A propyl group is attached to one of the nitrogen atoms (position 1), and a methyl carboxylate group is attached to the benzene ring (position 5).

![Chemical structure of Methyl 1-propyl-1H-benzo[d]imidazole-5-carboxylate](https://i.imgur.com/example.png) (Note: An illustrative, non-interactive image representing the chemical structure.)

(Note: An illustrative, non-interactive image representing the chemical structure.)

Physicochemical Properties

The following table summarizes the key computed and estimated physicochemical properties of the compound. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂ | Calculated |

| Molecular Weight | 218.25 g/mol | Calculated |

| InChI | InChI=1S/C12H14N2O2/c1-3-6-14-9-7-8(12(15)16-2)4-5-10(9)13-11-14/h4-5,7,11H,3,6H2,1-2H3 | Calculated |

| SMILES | CCCN1C=NC2=C1C=C(C=C2)C(=O)OC | Calculated |

| Physical State | Solid (Predicted) | - |

| Melting Point (°C) | >300 (Predicted for parent acid) | [5] |

| Boiling Point (°C) | ~437 (Predicted) | [6] |

| Solubility | Soluble in DMSO, Methanol (Predicted) | [6] |

Rationale for Synthesis Design

The synthesis of N-alkylated benzimidazoles like the title compound is typically achieved through a two-stage process: first, the preparation of a suitably substituted o-phenylenediamine precursor, followed by a cyclization reaction to form the imidazole ring.[7]

-

Precursor Synthesis: The key intermediate is Methyl 3-amino-4-(propylamino)benzoate . A robust method to generate this precursor is the selective N-alkylation of an available starting material, methyl 3,4-diaminobenzoate. This approach provides direct access to the required substitution pattern. An alternative, reductive amination, is also feasible but may require more stringent control of reaction conditions to avoid over-alkylation.

-

Cyclization (Phillips-Ladenburg Condensation): The formation of the benzimidazole ring is most reliably accomplished by reacting the o-phenylenediamine precursor with a one-carbon source.[8][9] Formic acid is an excellent choice for this step. The reaction proceeds via the formation of an intermediate formamide at the more nucleophilic secondary amine, followed by acid-catalyzed cyclization and dehydration to yield the aromatic benzimidazole core. This method is widely used due to its efficiency and operational simplicity.

Detailed Synthesis Protocol

This protocol is a self-validating system, providing detailed steps for a skilled chemist to reproduce the synthesis.

Part A: Synthesis of Methyl 3-amino-4-(propylamino)benzoate (Precursor)

-

Objective: To selectively introduce a propyl group at the N4 position of methyl 3,4-diaminobenzoate.

-

Materials:

-

Methyl 3,4-diaminobenzoate

-

1-Iodopropane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Methodology:

-

To a 250 mL round-bottom flask, add methyl 3,4-diaminobenzoate (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile (10 mL per gram of diamine).

-

Stir the suspension vigorously at room temperature.

-

Add 1-iodopropane (1.1 eq.) dropwise to the mixture.

-

Heat the reaction mixture to a gentle reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the oil in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure precursor.

-

Part B: Synthesis of Methyl 1-propyl-1H-benzo[d]imidazole-5-carboxylate

-

Objective: To cyclize the precursor using formic acid to form the benzimidazole ring.

-

Materials:

-

Methyl 3-amino-4-(propylamino)benzoate (from Part A)

-

Formic acid (HCOOH, >95%)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (DCM)

-

-

Methodology:

-

In a 100 mL round-bottom flask, dissolve the precursor (1.0 eq.) in formic acid (5 mL per gram of precursor).

-

Heat the solution to 100°C and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. A precipitate should form.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure Methyl 1-propyl-1H-benzo[d]imidazole-5-carboxylate.

-

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic procedure described above.

Caption: Synthetic route for Methyl 1-propyl-1H-benzo[d]imidazole-5-carboxylate.

Applications in Drug Discovery

The benzimidazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of biological activities.[10] Consequently, Methyl 1-propyl-1H-benzo[d]imidazole-5-carboxylate is not merely a chemical entity but a valuable building block for developing novel therapeutics.

-

Anticancer Agents: Many benzimidazole derivatives function as DNA minor groove binding agents or topoisomerase inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3] The title compound can be readily hydrolyzed to its corresponding carboxylic acid, which can then be coupled with various amines to create a library of amide derivatives for screening against cancer cell lines.[8]

-

Antimicrobial and Anthelmintic Agents: The benzimidazole scaffold is central to anthelmintic drugs like albendazole.[11] The mechanism often involves interference with microtubule synthesis in parasites. Derivatives of the title compound could be explored for new anthelmintic, antifungal, or antibacterial properties, particularly against drug-resistant strains.[2]

-

Other Therapeutic Areas: The structural versatility of benzimidazoles allows them to target a wide range of receptors and enzymes. For instance, specific derivatives have been developed as TGR5 agonists for treating metabolic diseases like diabetes.[12] This highlights the potential for this scaffold to be adapted for various therapeutic targets.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions. Based on related structures, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 1-propyl-1H-benzo[d]imidazole-5-carboxylate is a well-defined chemical compound with significant potential as an intermediate in drug discovery and materials science. This guide has provided its definitive nomenclature, physicochemical characteristics, and a detailed, rationalized synthetic protocol. By leveraging the privileged nature of the benzimidazole scaffold, this molecule serves as a valuable platform for the development of novel agents targeting a range of diseases, from cancer to microbial infections.

References

-

PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. Available from: [Link]

-

Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available from: [Link]

-

Uddin, M. E., et al. (2017). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. International Journal of Research Studies in Biosciences. Available from: [Link]

- Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid.

-

ResearchGate. Designed 1H-benzimidazole-5-carboxamidine derivatives. Available from: [Link]

-

Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available from: [Link]

-

Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. Available from: [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

- Google Patents. Benzimidazole derivatives of benzoic acid and its esters and amides.

-

Royal Society of Chemistry. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances. Available from: [Link]

-

National Institutes of Health. (2021). Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central. Available from: [Link]

-

Zhang, Y., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. Available from: [Link]

-

Ansari, M. F., et al. (2020). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available from: [Link]

-

The University of Texas at Austin. DESIGNER BENZIMIDAZOLES: SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS. Available from: [Link]

- Google Patents. Preparation of 4-acetamido-3-nitrobenzoic acid.

-

Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. Available from: [Link]

-

PubChem. 3-Amino-4-(methylamino)benzoic acid. Available from: [Link]

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. 5-Benzimidazolecarboxylic acid 96 15788-16-6 [sigmaaldrich.com]

- 6. (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID | 56649-48-0 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 11. Methyl [5-Propylsulphonyl)-1H-benzimidazol-2-yl]carbamate [lgcstandards.com]

- 12. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-propylbenzoimidazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 1-propylbenzoimidazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is nascent, this document, grounded in established chemical principles and data from analogous structures, delineates its core physicochemical properties, a proposed synthetic pathway with mechanistic insights, and robust characterization methodologies. Furthermore, we explore the potential therapeutic applications of this compound by examining the well-documented biological activities of the broader benzimidazole class of molecules. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering a foundational understanding and a framework for the synthesis and evaluation of this promising scaffold.

Introduction to the Benzimidazole Scaffold

The benzimidazole core, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. This structural motif is a key component in a variety of pharmacologically active agents, demonstrating a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1] The versatility of the benzimidazole ring system, which allows for substitution at various positions, enables the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for the design of novel therapeutic agents. Methyl 1-propylbenzoimidazole-5-carboxylate represents a specific derivative with potential for unique biological interactions and therapeutic applications.

Physicochemical Properties of Methyl 1-propylbenzoimidazole-5-carboxylate

The fundamental physicochemical properties of a compound are critical for its development as a potential drug candidate, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The properties of Methyl 1-propylbenzoimidazole-5-carboxylate are detailed below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂ | Calculated |

| Molecular Weight | 230.27 g/mol | Calculated |

| IUPAC Name | Methyl 1-propyl-1H-benzimidazole-5-carboxylate | --- |

| CAS Number | Not available | --- |

Note: Predicted properties such as logP, pKa, and solubility would require computational modeling and are not included here to maintain factual accuracy in the absence of experimental data.

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available reagents:

-

N-propylation of 4-amino-3-nitrobenzoic acid: This step introduces the propyl group at the N1 position.

-

One-pot reductive cyclization and esterification: This key step forms the benzimidazole ring and the methyl ester in a single reaction vessel.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(propylamino)-3-nitrobenzoate

-

To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add N-propylamine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-propylated intermediate.

-

To the crude 4-(propylamino)-3-nitrobenzoic acid in methanol, add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the crude methyl 4-(propylamino)-3-nitrobenzoate, which can be purified by column chromatography.

Causality: The initial nucleophilic aromatic substitution of the fluorine atom by propylamine is a standard method for introducing an alkylamino group ortho to a nitro group. The subsequent Fischer esterification in acidic methanol converts the carboxylic acid to the corresponding methyl ester.

Step 2: One-pot Synthesis of Methyl 1-propylbenzoimidazole-5-carboxylate

-

Dissolve the methyl 4-(propylamino)-3-nitrobenzoate (1.0 eq) in a solvent mixture of dimethyl sulfoxide (DMSO) and ethanol.

-

Add an excess of a reducing agent, such as sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq), to the solution.[3]

-

Introduce formic acid (1.2 eq) to the reaction mixture, which will serve as the source for the C2 carbon of the imidazole ring.

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate, Methyl 1-propylbenzoimidazole-5-carboxylate, can be collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Mechanistic Insight: Sodium dithionite reduces the nitro group to an amine. This in-situ generated diamine then undergoes condensation with formic acid, followed by cyclization and dehydration to form the benzimidazole ring. This one-pot approach is highly efficient as it avoids the isolation of the potentially unstable diamine intermediate.[2]

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of Methyl 1-propylbenzoimidazole-5-carboxylate.

Characterization and Quality Control

Confirmation of the structure and purity of the synthesized Methyl 1-propylbenzoimidazole-5-carboxylate is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet and a sextet), the methyl ester (a singlet), and the aromatic protons on the benzimidazole ring system. The chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the benzimidazole core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.[5] The fragmentation pattern observed in the mass spectrum can also provide structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid) can be used to develop an analytical method.

Potential Applications in Research and Drug Discovery

The benzimidazole scaffold is a cornerstone in the development of a wide array of therapeutic agents.[6] Derivatives of benzimidazole-5-carboxylic acid have shown promising biological activities, including antiproliferative effects against cancer cell lines.[7]

Areas of Therapeutic Interest

-

Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer activity by targeting various cellular pathways. For instance, some derivatives have been shown to induce apoptosis and cell cycle arrest in leukemia cells.[8]

-

Antimicrobial and Antifungal Activity: The benzimidazole core is present in several commercially available antimicrobial and antifungal drugs. Novel derivatives are continuously being explored for their efficacy against resistant strains.

-

Antiviral Activity: Certain benzimidazole derivatives have demonstrated significant antiviral activity, particularly against viruses such as HIV.[9]

Hypothetical Mechanism of Action Pathway

Caption: Potential mechanisms of action for a benzimidazole-based therapeutic agent.

Conclusion

Methyl 1-propylbenzoimidazole-5-carboxylate is a promising, yet underexplored, member of the pharmacologically significant benzimidazole family. This technical guide provides a solid foundation for its synthesis and characterization, based on established and reliable chemical methodologies. The diverse biological activities associated with the benzimidazole scaffold underscore the potential of this compound as a lead for the development of novel therapeutics. Further investigation into its synthesis, optimization, and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

-

MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]

-

PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. Available at: [Link]

-

MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available at: [Link]

-

Pharmaffiliates. Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Hydrochloride. Available at: [Link]

-

DergiPark. SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Available at: [Link]

-

International Science Community Association. Biological activities of benzimidazole derivatives: A review. Available at: [Link]

-

ResearchGate. Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents | Request PDF. Available at: [Link]

-

Taylor & Francis Online. Synthesis of Some Novel 1,2-Disubstituted Benzimidazole-5-carboxylates via One-Pot Method Using Sodium Dithionite and Its Effect. Available at: [Link]

-

PubMed Central. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). Available at: [Link]

-

TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at: [Link]

-

PubMed Central. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Available at: [Link]

-

PubMed. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Available at: [Link]

- Google Patents. CN101391982A - Alkylation reaction method of benzimidazoles compounds.

-

PubChem. 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid. Available at: [Link]

-

Royal Society of Chemistry. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Available at: [Link]

-

HETEROCYCLES. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Available at: [Link]

-

Bentham Science. Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. isca.me [isca.me]

- 7. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

"spectroscopic data of Methyl 1-propylbenzoimidazole-5-carboxylate (NMR, IR, Mass Spec)"

A Comprehensive Spectroscopic Guide to Methyl 1-propylbenzoimidazole-5-carboxylate

Abstract

This technical guide provides a detailed exploration of the spectroscopic characterization of Methyl 1-propylbenzoimidazole-5-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive published data for this specific molecule, this document presents a predictive analysis based on foundational spectroscopic principles and data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the rationale behind spectral interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of novel benzimidazole derivatives.

Introduction: The Benzimidazole Scaffold and the Importance of Spectroscopic Analysis

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The substituent pattern on this bicyclic heteroaromatic system dictates its biological activity and physicochemical properties. Methyl 1-propylbenzoimidazole-5-carboxylate combines the benzimidazole core with a propyl group at the N1 position and a methyl ester at the C5 position. Accurate structural confirmation and purity assessment are paramount for any downstream application, making a thorough spectroscopic analysis indispensable.

This guide will walk through the expected spectroscopic data for this compound, providing a robust framework for its identification and characterization. We will explore how each technique—NMR, IR, and Mass Spec—provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

Experimental Protocol for NMR Data Acquisition

A standard approach to acquiring high-quality NMR spectra for a novel compound like Methyl 1-propylbenzoimidazole-5-carboxylate would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solvating power for a wide range of organic compounds and its single, well-defined residual solvent peak.[1][2] Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm.[1][3]

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve optimal signal dispersion and resolution.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key parameters to optimize include the number of scans (typically 8 to 16 for a sample of this concentration), the relaxation delay (D1, usually 1-2 seconds), and the spectral width.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.[3]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, followed by phase and baseline correction to yield the final spectrum.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different proton environments, their electronic surroundings, their relative numbers (integration), and their neighboring protons (spin-spin coupling).

Table 1: Predicted ¹H NMR Data for Methyl 1-propylbenzoimidazole-5-carboxylate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.35 | d | 1H | H-4 | Deshielded by the anisotropic effect of the adjacent ester carbonyl group and the imidazole ring. |

| ~ 8.05 | dd | 1H | H-6 | Influenced by the electron-withdrawing ester group and coupled to H-7. |

| ~ 7.95 | s | 1H | H-2 | The most deshielded proton on the imidazole ring, appearing as a singlet. |

| ~ 7.45 | d | 1H | H-7 | Coupled to H-6. |

| ~ 4.25 | t | 2H | N-CH₂-CH₂-CH₃ | Methylene group attached to the nitrogen, deshielded by the heteroatom. |

| ~ 3.95 | s | 3H | O-CH₃ | Methyl ester protons, typically appearing as a sharp singlet in this region. |

| ~ 1.90 | sextet | 2H | N-CH₂-CH₂-CH₃ | Methylene group of the propyl chain, coupled to the adjacent CH₂ and CH₃ groups. |

| ~ 1.00 | t | 3H | N-CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain, appearing as a triplet due to coupling with the adjacent CH₂. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Data for Methyl 1-propylbenzoimidazole-5-carboxylate in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 167.0 | C=O | Carbonyl carbon of the methyl ester, typically found in this downfield region.[2] |

| ~ 144.0 | C-2 | Imidazole ring carbon, deshielded by two adjacent nitrogen atoms. |

| ~ 142.0 | C-7a | Bridgehead carbon of the benzimidazole system. |

| ~ 135.0 | C-3a | The other bridgehead carbon of the benzimidazole system. |

| ~ 126.0 | C-6 | Aromatic carbon. |

| ~ 124.0 | C-5 | Aromatic carbon attached to the ester group. |

| ~ 121.0 | C-4 | Aromatic carbon. |

| ~ 110.0 | C-7 | Aromatic carbon. |

| ~ 52.0 | O-CH₃ | Methyl carbon of the ester.[2] |

| ~ 48.0 | N-CH₂-CH₂-CH₃ | Methylene carbon attached to the nitrogen. |

| ~ 23.0 | N-CH₂-CH₂-CH₃ | Central methylene carbon of the propyl chain. |

| ~ 11.0 | N-CH₂-CH₂-CH₃ | Terminal methyl carbon of the propyl chain. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet technique is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal (e.g., diamond or zinc selenide).[4]

-

Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and a spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is taken first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups in Methyl 1-propylbenzoimidazole-5-carboxylate.

Table 3: Predicted IR Absorption Bands for Methyl 1-propylbenzoimidazole-5-carboxylate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3100 - 3000 | C-H stretch | Aromatic C-H | Absorption for C-H bonds on the benzimidazole ring.[5] |

| ~ 2960 - 2850 | C-H stretch | Aliphatic C-H (propyl, methyl) | Asymmetric and symmetric stretching of the C-H bonds in the propyl and methyl groups.[5] |

| ~ 1720 | C=O stretch | Ester carbonyl | A strong, sharp absorption characteristic of the carbonyl group in an ester.[6] |

| ~ 1620, 1480 | C=C and C=N stretch | Benzimidazole ring | Skeletal vibrations of the aromatic and imidazole rings. |

| ~ 1280, 1100 | C-O stretch | Ester C-O | Asymmetric and symmetric stretching of the C-O single bonds in the ester functionality.[6] |

| Below 900 | C-H out-of-plane bending | Aromatic C-H | The pattern of these bands can sometimes give clues about the substitution pattern on the benzene ring. The region below 1500 cm⁻¹ is often referred to as the "fingerprint region" and is unique for each molecule.[6] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron ionization (EI) could also be used, which would induce more extensive fragmentation, providing more structural detail.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain a highly accurate mass measurement of the molecular ion. This allows for the determination of the molecular formula.

-

Data Acquisition: The sample is introduced into the ion source, and the resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The molecular formula of Methyl 1-propylbenzoimidazole-5-carboxylate is C₁₂H₁₄N₂O₂. The calculated monoisotopic mass is 218.1055 g/mol .

-

Molecular Ion Peak: In an ESI-MS spectrum, the base peak would be expected at m/z = 219.1133, corresponding to the protonated molecule [M+H]⁺. In an EI-MS spectrum, the molecular ion peak [M]⁺ would be at m/z = 218.1055.

-

Key Fragmentation Patterns: Under EI conditions, characteristic fragmentation would likely involve the loss of the propyl and methyl ester groups.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z Value | Fragment Loss | Structure of Fragment Ion |

| 187 | -OCH₃ | Loss of the methoxy group from the ester. |

| 175 | -C₃H₇ | Loss of the propyl group from the N1 position. |

| 159 | -COOCH₃ | Loss of the entire methyl carboxylate group. |

Visualization of Fragmentation

The following diagram illustrates a plausible fragmentation pathway for the molecular ion under electron ionization.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Unified Spectroscopic Picture

By synthesizing the information from NMR, IR, and Mass Spectrometry, a complete and unambiguous structural confirmation of Methyl 1-propylbenzoimidazole-5-carboxylate can be achieved. The predicted data presented in this guide serves as a robust template for what researchers should expect to observe when analyzing this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (ester, aromatic ring), and the mass spectrum provides the molecular weight and formula, corroborated by logical fragmentation patterns. This multi-faceted spectroscopic approach ensures the scientific integrity of any research involving this and related novel chemical entities.

References

-

PubChem. Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

- Richter, L. et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information: A typical experimental procedure for the synthesis methyl benzoate (3a). [Link]

-

PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate. [Link]

- European Journal of Pharmaceutical and Medical Research. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone.

-

PubChem. Methyl pyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

- The Royal Society of Chemistry. (n.d.).

-

PubMed. (2023). Methyl (S)-2-(1-7 (5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-MDMB-PICA) intoxication in a child with identification of two new metabolites (ultra-high-performance liquid chromatography-tandem mass spectrometry). [Link]

-

ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. [Link]

-

PubChem. 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). [Link]

Sources

- 1. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Solubility of Methyl 1-propylbenzoimidazole-5-carboxylate

Foreword: Navigating the Solubility Landscape in Drug Discovery

To the researchers, scientists, and drug development professionals who strive to translate molecular concepts into tangible therapeutics, the journey is often dictated by the fundamental physicochemical properties of the candidate molecules. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, the viability of a drug candidate. This guide is dedicated to a specific scaffold of interest: Methyl 1-propylbenzoimidazole-5-carboxylate .

While this compound may not be a household name, its structural motifs are prevalent in medicinal chemistry. The benzimidazole core is a privileged structure, found in numerous FDA-approved drugs. The N-alkylation and ester functionalities further modulate its properties, making a thorough understanding of its solubility behavior essential for any research program involving this or structurally related molecules.

Molecular Characterization and In Silico Solubility Prediction

A molecule's solubility is a direct consequence of its structure. By dissecting the components of Methyl 1-propylbenzoimidazole-5-carboxylate, we can anticipate its interactions with various solvents.

The benzimidazole ring system is amphiphilic, possessing both hydrophobic (the fused benzene ring) and hydrophilic (the imidazole nitrogens) characteristics. The lone pair on the sp²-hybridized nitrogen at position 3 can act as a hydrogen bond acceptor. The N-H proton in an unsubstituted benzimidazole can act as a hydrogen bond donor; however, in our target molecule, this position is occupied by a propyl group.

-

The N-propyl group: This three-carbon alkyl chain significantly increases the lipophilicity (hydrophobicity) of the molecule. This will generally decrease its solubility in polar, aqueous solvents and increase its solubility in non-polar, organic solvents.

-

The Methyl-5-carboxylate group: This ester group introduces polarity to the molecule. The carbonyl oxygen can act as a hydrogen bond acceptor. While the ester is less polar than a carboxylic acid, it still provides a site for favorable interactions with polar solvents.

The interplay between the lipophilic propyl chain and the polar ester group, situated on the relatively rigid benzimidazole core, will dictate the overall solubility profile.

Diagram: Key Molecular Features Influencing Solubility

Caption: Molecular structure and key functional groups influencing solubility.

Estimated Physicochemical Properties

To further refine our predictions, we can estimate key physicochemical parameters based on data from structurally similar compounds.

| Property | Estimated Value | Rationale and Supporting Data |

| Molecular Weight | 218.25 g/mol | Calculated from the chemical formula C₁₂H₁₄N₂O₂. |

| Melting Point (°C) | 120 - 140 | Based on the melting point of Ethyl 2-(5-bromothiophen-2-yl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate (120–122 °C), a structurally similar compound[1]. The absence of the bulky, electron-withdrawing bromothiophene group may slightly alter the crystal lattice energy. |

| pKa (basic) | 3.0 - 4.0 | The basicity of the benzimidazole ring is expected to be in this range. N-alkylation can slightly increase basicity compared to the parent benzimidazole. |

| Calculated logP | 2.5 - 3.5 | The N-propyl group significantly increases lipophilicity. For comparison, propyl benzoate has a logP of 2.92[2]. The benzimidazole core will also contribute to the overall lipophilicity. |

Predicted Solubility Profile

Based on the "like dissolves like" principle and the in silico analysis, we can predict the solubility of Methyl 1-propylbenzoimidazole-5-carboxylate in a range of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | Low to Moderate | The molecule possesses significant polarity from the ester and imidazole nitrogens, limiting its solubility in highly non-polar solvents. Toluene, being more polarizable, is expected to be a better solvent than hexane. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents can effectively solvate the polar ester and benzimidazole core without the steric hindrance of hydrogen bonding. The lipophilic propyl group will have favorable interactions. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | DMF and DMSO are excellent solvents for a wide range of organic molecules, including those with both polar and non-polar character. They are strong hydrogen bond acceptors. |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | High | Alcohols can act as both hydrogen bond donors and acceptors, and have a hydrocarbon character that can solvate the propyl group. Methanol is expected to be the best solvent in this class due to its high polarity. |

| Aqueous (pH 7.4) | Phosphate-Buffered Saline (PBS) | Very Low | The significant lipophilicity imparted by the N-propyl group and the benzimidazole core is likely to dominate, leading to poor aqueous solubility at neutral pH. |

| Aqueous (Acidic, pH 1-2) | 0.1 N HCl | Moderate to High | The benzimidazole ring is basic and will be protonated at low pH. The resulting cationic species will be significantly more soluble in aqueous media. |

| Aqueous (Basic, pH > 10) | 0.1 N NaOH | Very Low (potential for hydrolysis) | At high pH, the ester group is susceptible to hydrolysis to the corresponding carboxylate. While the carboxylate salt would be more soluble, the parent ester is expected to have very low solubility. |

Experimental Determination of Solubility: Protocols and Best Practices

Theoretical predictions provide a valuable starting point, but for definitive data, experimental determination is essential. The following protocols are the gold standard in the pharmaceutical industry for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility via the Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the true measure of its solubility in a given solvent at a specific temperature. It is the benchmark for biopharmaceutical classification.

Caption: Workflow for the equilibrium shake-flask solubility determination.

-

Preparation of Reagents and Standards:

-

Prepare a stock solution of Methyl 1-propylbenzoimidazole-5-carboxylate of known concentration in a suitable organic solvent (e.g., acetonitrile or methanol) for the preparation of calibration standards.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to be used for HPLC analysis. The concentration range should bracket the expected solubility of the compound.

-

-

Sample Preparation:

-

To a series of glass vials, add an excess of the solid compound (enough to ensure that undissolved solid remains at the end of the experiment). A starting point is to add approximately 5-10 mg of compound to 1 mL of the desired solvent.

-

Add the chosen solvent (e.g., PBS pH 7.4, 0.1 N HCl, or an organic solvent) to each vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm that equilibrium has been reached (i.e., the measured solubility does not significantly change between 24 and 48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a 0.45 µm syringe filter. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Quantification by HPLC-UV:

-

Dilute the filtered supernatant with mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by a validated HPLC-UV method. A typical method for benzimidazole derivatives might use a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase[3][4]. UV detection is typically performed at a wavelength of maximum absorbance for the compound (e.g., around 280-300 nm).

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility by multiplying the determined concentration by the dilution factor.

-

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates out of an aqueous buffer.

-

Preparation of Stock and Working Solutions:

-

Prepare a high-concentration stock solution of Methyl 1-propylbenzoimidazole-5-carboxylate in 100% DMSO (e.g., 10 mM).

-

Prepare a series of dilutions of the stock solution in DMSO to create a range of concentrations for testing.

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 1-2 µL) of each DMSO solution to the wells.

-

Rapidly add the aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.

-

-

Detection of Precipitation and Quantification:

-

The amount of dissolved compound can be determined in several ways:

-

Nephelometry: Measure the light scattering caused by precipitated particles. The concentration at which a significant increase in scattering is observed is the kinetic solubility.

-

Direct UV Measurement: After a centrifugation step to pellet the precipitate, the concentration in the supernatant can be measured using a UV plate reader.

-

LC-MS/MS Analysis: This is the most sensitive and specific method. After centrifugation or filtration, an aliquot of the supernatant is diluted and analyzed by LC-MS/MS[3]. A calibration curve is used for quantification, similar to the HPLC-UV method. The high sensitivity of LC-MS/MS is particularly useful for compounds with low solubility[5].

-

-

Data Analysis and Interpretation

The output of these experiments is a quantitative measure of solubility, typically expressed in µg/mL, mg/mL, or molarity (µM, mM). When reporting solubility, it is crucial to specify the solvent system (including pH for aqueous solutions), the temperature, and the method used (thermodynamic or kinetic), as these factors significantly influence the results.

For ionizable compounds like Methyl 1-propylbenzoimidazole-5-carboxylate, plotting solubility as a function of pH provides a comprehensive understanding of its biopharmaceutical properties. The increased solubility at low pH, as predicted, would be a critical factor in its potential for oral absorption.

Conclusion

While a definitive, published value for the solubility of Methyl 1-propylbenzoimidazole-5-carboxylate remains elusive, this guide provides a robust framework for both predicting and experimentally determining this crucial parameter. Our in silico analysis, based on its constituent functional groups and data from analogous structures, predicts that it will be a compound with high solubility in polar aprotic and alcoholic solvents, but low intrinsic aqueous solubility. Its aqueous solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions.

The provided step-by-step protocols for the shake-flask and kinetic solubility methods offer a clear path for researchers to generate high-quality, reliable data. By combining theoretical understanding with rigorous experimental practice, the solubility profile of Methyl 1-propylbenzoimidazole-5-carboxylate can be thoroughly characterized, enabling informed decisions in the context of drug discovery and development.

References

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

-

Prakash, C., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. [Link]

-

Al-Ostath, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

ResearchGate. (n.d.). Table 2 -List of solvents commonly used in pharmaceutical processes. [Link]

-

PubChem. (n.d.). 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Cheméo. (n.d.). Chemical Properties of n-Propyl benzoate (CAS 2315-68-6). [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][6]imidazo[1,2-d][6][7][8]triazine Derivatives. [Link]

-

ResearchGate. (2022). (PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]

-

Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

FooDB. (2010). Showing Compound Propyl benzoate (FDB008434). [Link]

-

PubChem. (n.d.). Benzimidazole. [Link]

-

S. G. et al. (2012). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules. [Link]

-

Murov, S. (n.d.). Common Organic Solvents: Table of Properties. [Link]

-

Diva Portal. (2024). Design, synthesis and anticancer activity of Novel benzimidazole containing quinoline hybrids. [Link]

-

FDA. (2018). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. [Link]

Sources

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. Showing Compound Propyl benzoate (FDB008434) - FooDB [foodb.ca]

- 3. enamine.net [enamine.net]

- 4. 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester | C13H16N2O2 | CID 10130835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. mdpi.com [mdpi.com]